(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxycarbonyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-(Methoxycarbonyl)aniline with formaldehyde to form the corresponding aminomethyl derivative.
Boronic Acid Formation: The aminomethyl intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. This step often requires a base like potassium carbonate and a ligand such as triphenylphosphine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Including hydrogen peroxide and sodium perborate.
Major Products
Phenols: From oxidation reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid exerts its effects often involves the formation of stable boron-carbon bonds. In catalytic processes, it can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and methoxycarbonyl groups.
(4-(Methoxycarbonyl)phenyl)boronic Acid: Lacks the aminomethyl group.
(2-Aminomethylphenyl)boronic Acid: Lacks the methoxycarbonyl group.
Uniqueness
(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the aminomethyl and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(4-methoxycarbonylanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-15(18)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)16(19)20/h2-9,17,19-20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMTPGJBUGOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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